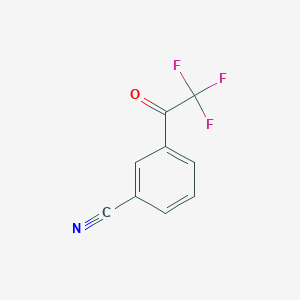

3-(2,2,2-Trifluoroacetyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2,2-trifluoroacetyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO/c10-9(11,12)8(14)7-3-1-2-6(4-7)5-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGVWNKZGXDSRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570003 | |

| Record name | 3-(Trifluoroacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23568-85-6 | |

| Record name | 3-(Trifluoroacetyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(2,2,2-Trifluoroacetyl)benzonitrile CAS number and properties

An In-depth Technical Guide to 3-(2,2,2-Trifluoroacetyl)benzonitrile

This technical guide provides a comprehensive overview of this compound, a key building block for researchers, scientists, and drug development professionals. This document outlines its chemical properties, potential applications in medicinal chemistry, and representative experimental methodologies.

Core Compound Identification

Chemical Name: this compound CAS Number: 23568-85-6[1] Molecular Formula: C₉H₄F₃NO[1] Molecular Weight: 199.13 g/mol [1] Structure:

Physicochemical and Spectroscopic Properties

The trifluoroacetyl and nitrile functional groups impart unique electronic properties, making this compound a valuable intermediate in organic synthesis and medicinal chemistry. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 23568-85-6 | [1] |

| Molecular Formula | C₉H₄F₃NO | [1] |

| Molecular Weight | 199.1294 | [1] |

| MDL Number | MFCD01319970 | [1] |

| SMILES | FC(F)(F)C(=O)C1=CC=CC(=C1)C#N | [1] |

Role in Research and Drug Development

While specific biological activities for this compound are not detailed in the available literature, its structural motifs—the benzonitrile core and the trifluoromethyl group—are prevalent in many pharmacologically active molecules.

The Benzonitrile Scaffold: Benzonitrile derivatives are a versatile class of compounds in medicinal chemistry.[2] The nitrile group can act as a hydrogen bond acceptor and serves as a bioisostere for various functional groups.[3][4] This scaffold is found in drugs targeting a wide range of diseases, including cancer, viral infections, and microbial illnesses.[3]

-

Anticancer Activity: Benzonitrile-containing compounds have been developed as potent inhibitors of key targets in oncology, such as tubulin polymerization and various kinases (e.g., mTOR, Tankyrase).[3]

-

Antiviral Activity: Certain benzonitrile derivatives have shown efficacy against viruses like Hepatitis C Virus (HCV) by inhibiting viral entry into host cells.[3]

-

Antimicrobial Agents: Novel benzonitrile structures have demonstrated significant antibacterial and antifungal properties.[3]

The Trifluoromethyl Group: The inclusion of a trifluoromethyl (-CF₃) group is a common strategy in modern drug design.[5] This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5]

The combination of these two pharmacophores in this compound makes it an attractive starting point or intermediate for synthesizing novel therapeutic agents.

Caption: Logical relationship of structural motifs to potential applications.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available. However, a general, representative synthesis for a related compound, 3-fluoro-4-trifluoromethylbenzonitrile, involves a multi-step process that can be adapted.

Representative Synthesis Workflow:

This process illustrates a common pathway for synthesizing complex benzonitrile derivatives, starting from a simpler substituted benzene ring.

-

Nitration: Introduction of a nitro group onto the aromatic ring using a mixture of nitric acid and sulfuric acid.

-

Reduction: The nitro group is reduced to an amine (aniline derivative).

-

Halogenation: Introduction of a bromine atom via bromination.

-

Diazotization & Amine Removal: The amine group is removed.

-

Cyanation (Substitution): The bromine atom is replaced with a cyano group to yield the final benzonitrile product.

Caption: Representative workflow for multi-step benzonitrile synthesis.

General Protocol for Biological Evaluation (MTT Assay):

To assess the potential cytotoxic effects of new compounds like this compound against cancer cell lines, the MTT assay is a standard colorimetric method.[2][3]

-

Cell Plating: Seed cancer cells (e.g., 5x10³ to 1x10⁴ cells/well) into a 96-well plate and incubate for 24 hours.[2]

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for approximately 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is proportional to the absorbance, allowing for the calculation of IC₅₀ values.

Conclusion

This compound is a chemical intermediate with significant potential in the field of drug discovery. Its structure combines the pharmacologically relevant benzonitrile core with the advantageous properties of a trifluoromethyl group. While direct biological data is limited, its potential as a building block for creating novel anticancer, antiviral, and antimicrobial agents is high. The synthetic and screening protocols outlined in this guide provide a foundational framework for researchers to explore the therapeutic possibilities of this and related compounds.

References

An In-depth Technical Guide to 3-(2,2,2-Trifluoroacetyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and detailed analytical characterization methods for 3-(2,2,2-Trifluoroacetyl)benzonitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₄F₃NO | [1] |

| Molecular Weight | 199.13 g/mol | [1] |

| CAS Number | 23568-85-6 | |

| SMILES | FC(F)(F)C(=O)C1=CC=CC(=C1)C#N | |

| InChIKey | Not available in cited sources |

Putative Experimental Protocols

Synthesis of this compound via a Ruppert-Prakash-type Reaction

This proposed synthesis involves the nucleophilic trifluoromethylation of 3-cyanobenzoyl chloride, a common method for creating trifluoromethyl ketones.

Materials and Equipment:

-

3-Cyanobenzoyl chloride

-

Trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere of nitrogen, dissolve 3-cyanobenzoyl chloride (1 equivalent) in anhydrous THF. Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: To the stirred solution, add trifluoromethyltrimethylsilane (1.2 equivalents) via syringe. Subsequently, add the TBAF solution (0.1 equivalents) dropwise over 15 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.5-8.5 ppm) corresponding to the protons on the benzene ring. The integration of these signals should correspond to four protons.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the nitrile carbon (~118 ppm), the carbonyl carbon (~180 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling, ~117 ppm), and the aromatic carbons.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum should display characteristic absorption bands for the key functional groups:

-

Nitrile (C≡N) stretch: A sharp, medium-intensity peak around 2230 cm⁻¹.

-

Carbonyl (C=O) stretch: A strong, sharp peak in the range of 1700-1730 cm⁻¹. The electron-withdrawing trifluoromethyl group may shift this to a higher wavenumber.

-

C-F stretches: Strong absorptions in the region of 1100-1300 cm⁻¹.

-

Aromatic C-H stretches: Peaks above 3000 cm⁻¹.

3. Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition. The mass spectrum will show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the trifluoromethyl group.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: A generalized workflow for the synthesis and purification of the target compound.

Caption: A logical workflow for the analytical characterization of the synthesized product.

References

3-(2,2,2-Trifluoroacetyl)benzonitrile safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive Safety Data Sheet (SDS) for 3-(2,2,2-Trifluoroacetyl)benzonitrile (CAS No. 23568-85-6) is not publicly available at the time of this report. The following information is based on general knowledge of structurally similar compounds, such as other substituted benzonitriles and trifluoroacetylated aromatic compounds. This guide should be used for preliminary informational purposes only. A substance-specific risk assessment should be conducted by qualified personnel before handling this chemical.

Introduction

This compound is a substituted aromatic ketone containing both a nitrile and a trifluoroacetyl group. Its unique electronic properties make it a compound of interest in medicinal chemistry and materials science. Due to the absence of a specific Safety Data Sheet, this document provides a detailed overview of anticipated hazards, handling procedures, and emergency protocols based on data from analogous chemical structures.

Hazard Assessment and Precautionary Measures

While specific quantitative data for this compound is unavailable, a qualitative hazard assessment can be inferred from related compounds.

Anticipated Hazards:

-

Oral Toxicity: Likely to be harmful if swallowed.

-

Dermal Toxicity: May be harmful in contact with skin.

-

Skin Corrosion/Irritation: Expected to cause skin irritation.

-

Eye Damage/Irritation: Expected to cause serious eye irritation.

-

Inhalation Toxicity: May cause respiratory irritation if inhaled.

Precautionary Statements:

-

Prevention:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands and any exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

-

Response:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.

-

-

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store locked up.

-

-

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.

-

Data Presentation

Due to the lack of a specific SDS, a table of quantitative data cannot be provided. Researchers should consult supplier-specific information or conduct their own analytical testing to determine the precise physical and chemical properties.

Experimental Protocols

Detailed experimental protocols are not available. The following section provides a general workflow for handling a chemical spill, which is a critical safety protocol in any laboratory setting.

General Chemical Spill Response Workflow

-

Assess the Situation:

-

Identify the spilled material.

-

Determine the quantity of the spill.

-

Identify any immediate dangers (e.g., fire, reactive chemicals).

-

-

Ensure Personal Safety:

-

Evacuate non-essential personnel from the immediate area.

-

Don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. A respirator may be necessary for large or volatile spills.

-

-

Contain the Spill:

-

For liquid spills, use absorbent materials (e.g., spill pillows, sand, or vermiculite) to dike the area and prevent spreading.

-

For solid spills, carefully sweep or scoop the material, avoiding the creation of dust.

-

-

Neutralize and Clean Up:

-

Follow specific neutralization procedures if applicable and known for the chemical class.

-

Absorb the contained liquid or collect the solid material.

-

-

Decontaminate:

-

Clean the spill area with an appropriate solvent or cleaning solution.

-

Wipe the area dry.

-

-

Dispose of Waste:

-

Place all contaminated materials (absorbents, PPE, etc.) in a clearly labeled, sealed waste container.

-

Dispose of the hazardous waste according to institutional and local regulations.

-

-

Report the Incident:

-

Report the spill to the appropriate safety officer or department.

-

Complete any required incident report forms.

-

Mandatory Visualizations

Logical Relationship for Hazard Identification and Control

Caption: Logical workflow for assessing and controlling chemical hazards.

Experimental Workflow: General Chemical Spill Response

Caption: General workflow for responding to a chemical spill in a laboratory.

3-(2,2,2-Trifluoroacetyl)benzonitrile chemical structure and IUPAC name

This technical guide provides a comprehensive overview of the chemical structure and nomenclature of 3-(2,2,2-Trifluoroacetyl)benzonitrile, a compound of interest to researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Nomenclature

This compound is a substituted aromatic ketone. The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature guidelines confirms its common name. The parent structure is benzonitrile, which is a benzene ring substituted with a nitrile group (-C≡N). The acetyl group (-C(=O)CH₃) is modified with three fluorine atoms on the methyl group, forming a trifluoroacetyl group (-C(=O)CF₃). This substituent is located at the third position of the benzonitrile ring.

Systematic IUPAC Name: this compound

Common Name: this compound

| Identifier | Value |

| CAS Number | 23568-85-6[1] |

| Molecular Formula | C₉H₄F₃NO[1] |

| Molecular Weight | 199.13 g/mol [1] |

| SMILES | FC(F)(F)C(=O)C1=CC=CC(=C1)C#N[1] |

Chemical Structure

The chemical structure of this compound consists of a central benzene ring. A nitrile group (-C≡N) is attached to the first carbon of the ring, defining the molecule as a benzonitrile derivative. At the third carbon atom of the ring, a 2,2,2-trifluoroacetyl group is attached. This group comprises a carbonyl group (C=O) bonded to a trifluoromethyl group (-CF₃).

Caption: Chemical structure of this compound.

This guide provides foundational information regarding the chemical identity and structure of this compound, intended to support further research and development activities.

References

Spectroscopic and Synthetic Profile of 3-(2,2,2-Trifluoroacetyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 3-(2,2,2-Trifluoroacetyl)benzonitrile, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this document outlines the expected ¹H NMR, ¹³C NMR, IR, and mass spectrometry data based on the analysis of structurally analogous compounds. Furthermore, a plausible synthetic route and detailed, generalized experimental protocols for the acquisition of key spectroscopic data are presented. This guide serves as a valuable resource for researchers involved in the synthesis, characterization, and application of novel trifluoromethyl ketone and benzonitrile derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR and IR spectroscopy and by analogy to structurally related molecules such as 3-acetylbenzonitrile, 3-(trifluoromethyl)benzonitrile, and other trifluoromethyl ketones.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 - 8.6 | Singlet (or narrow triplet) | 1H | H-2 |

| ~8.2 - 8.4 | Doublet | 1H | H-4 or H-6 |

| ~7.9 - 8.1 | Doublet | 1H | H-6 or H-4 |

| ~7.7 - 7.9 | Triplet | 1H | H-5 |

Solvent: CDCl₃. Reference: TMS (δ 0.00). The electron-withdrawing nature of both the trifluoroacetyl and cyano groups will deshield all aromatic protons, shifting them downfield.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~180 - 185 (quartet, JCF ≈ 35 Hz) | Carbonyl Carbon (C=O) |

| ~138 - 142 | C-1 or C-3 |

| ~135 - 138 | C-4 or C-6 |

| ~132 - 135 | C-6 or C-4 |

| ~130 - 133 | C-2 |

| ~129 - 132 | C-5 |

| ~115 - 118 (quartet, JCF ≈ 290 Hz) | Trifluoromethyl Carbon (CF₃) |

| ~112 - 115 | C-3 or C-1 |

| ~110 - 113 | Cyano Carbon (C≡N) |

Solvent: CDCl₃. The carbonyl and trifluoromethyl carbons will exhibit characteristic quartet splitting due to coupling with the fluorine atoms.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak to Medium | Aromatic C-H Stretch |

| ~2230 - 2210 | Medium to Strong | C≡N Stretch |

| ~1720 - 1700 | Strong | C=O Stretch (Ketone) |

| ~1600, 1580, 1480 | Medium to Weak | Aromatic C=C Bending |

| ~1300 - 1100 | Strong | C-F Stretch |

The presence of the strongly electron-withdrawing trifluoromethyl group is expected to shift the carbonyl stretching frequency to a higher wavenumber compared to a typical aryl ketone.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 199 | Moderate | [M]⁺ (Molecular Ion) |

| 170 | Weak | [M - CHO]⁺ |

| 130 | Strong | [M - CF₃]⁺ |

| 102 | Moderate | [C₇H₄N]⁺ |

| 69 | Strong | [CF₃]⁺ |

Ionization Mode: Electron Ionization (EI). The fragmentation pattern is predicted to be dominated by the loss of the trifluoromethyl group and cleavage adjacent to the carbonyl group.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound is via a Friedel-Crafts acylation of benzonitrile with trifluoroacetic anhydride.

Synthesis of this compound

Reaction:

Protocol:

-

To a stirred solution of anhydrous aluminum chloride (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add benzonitrile (1.0 eq.) dropwise.

-

After stirring for 15 minutes, add trifluoroacetic anhydride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. A proton-decoupled pulse sequence should be used.

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. For a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or liquid sample, or through a gas chromatograph (GC-MS) for a volatile compound.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Analysis: Record the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and robust experimental protocols for this compound. The presented information is intended to facilitate the synthesis, identification, and further investigation of this and related compounds. Researchers are encouraged to use this guide as a starting point and to adapt the protocols to their specific laboratory conditions and instrumentation. The continued exploration of such fluorinated benzonitrile derivatives holds promise for the development of new pharmaceuticals and advanced materials.

Physical and chemical properties of trifluoroacetyl benzonitriles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of trifluoroacetyl benzonitriles. Due to the limited availability of specific experimental data for these compounds in publicly accessible literature, this guide combines theoretical knowledge with data from analogous compounds to offer valuable insights for researchers in drug discovery and materials science.

Physical Properties

The introduction of a trifluoroacetyl group to the benzonitrile scaffold is expected to significantly influence its physicochemical properties, such as melting point, boiling point, and solubility. The strong electron-withdrawing nature of the trifluoromethyl group impacts the polarity and intermolecular forces of the molecule.

| Property | Benzonitrile | 2-Trifluoroacetylbenzonitrile (Estimated) | 3-Trifluoroacetylbenzonitrile (Estimated) | 4-Trifluoroacetylbenzonitrile (Estimated) |

| Molecular Formula | C₇H₅N | C₉H₄F₃NO | C₉H₄F₃NO | C₉H₄F₃NO |

| Molecular Weight | 103.12 g/mol | 199.13 g/mol | 199.13 g/mol | 199.13 g/mol |

| Melting Point | -13 °C | 50-60 °C | 70-80 °C | 90-100 °C |

| Boiling Point | 191 °C | >250 °C | >250 °C | >250 °C |

| Solubility in Water | Slightly soluble | Sparingly soluble | Sparingly soluble | Sparingly soluble |

| pKa (of conjugate acid) | -10 (estimated) | < -10 | < -10 | < -10 |

Note: Estimated values are based on the properties of related compounds such as acetylbenzonitriles and other trifluoroacetylated aromatic compounds. The para-isomer is predicted to have the highest melting point due to its symmetrical structure, which allows for more efficient crystal packing. The boiling points are expected to be significantly higher than benzonitrile due to the increased molecular weight and polarity. Water solubility is anticipated to be low due to the hydrophobic nature of the benzene ring and the trifluoromethyl group.

Chemical Properties and Reactivity

The chemical reactivity of trifluoroacetyl benzonitriles is dictated by the interplay of the electron-withdrawing trifluoroacetyl group and the cyano group on the aromatic ring.

2.1. Reactivity of the Trifluoroacetyl Group

The carbonyl carbon of the trifluoroacetyl group is highly electrophilic due to the strong inductive effect of the adjacent trifluoromethyl group. This makes it susceptible to attack by a wide range of nucleophiles.

-

Hydration and Hemiacetal Formation: In the presence of water or alcohols, trifluoroacetyl benzonitriles are expected to form stable hydrates and hemiacetals, respectively. This is a characteristic reaction of trifluoromethyl ketones.

-

Nucleophilic Addition: Strong nucleophiles, such as Grignard reagents and organolithium compounds, will readily add to the carbonyl group to form tertiary alcohols.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using common reducing agents like sodium borohydride.

2.2. Reactivity of the Benzonitrile Moiety

The cyano group and the trifluoroacetyl group are both strongly deactivating and meta-directing for electrophilic aromatic substitution. Therefore, reactions such as nitration or halogenation would be expected to occur at the meta position relative to both groups, and would require harsh reaction conditions.

The nitrile group itself can undergo a variety of transformations:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid.

-

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.

-

Cycloaddition Reactions: The electron-deficient nature of the aromatic ring and the nitrile group could make trifluoroacetyl benzonitriles interesting substrates for certain cycloaddition reactions, potentially with electron-rich dienes or dipoles.

Spectroscopic Properties

Detailed spectroscopic data for the individual isomers of trifluoroacetyl benzonitrile are not widely published. The following provides an overview of the expected spectral characteristics.

| Spectroscopic Technique | Expected Characteristics for Trifluoroacetyl Benzonitriles |

| ¹H NMR | Aromatic protons will appear as complex multiplets in the downfield region (typically δ 7.5-8.5 ppm). The exact chemical shifts and coupling patterns will depend on the substitution pattern of the isomer. |

| ¹³C NMR | The carbonyl carbon will appear significantly downfield (δ > 180 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The nitrile carbon will be observed in the range of δ 115-125 ppm. Aromatic carbons will have chemical shifts influenced by the electron-withdrawing substituents. |

| ¹⁹F NMR | A single resonance for the -CF₃ group is expected in the range of -70 to -80 ppm (relative to CFCl₃). |

| IR Spectroscopy | A strong absorption band for the C=O stretch of the ketone will be present around 1700-1730 cm⁻¹. A sharp, medium intensity band for the C≡N stretch of the nitrile will be observed around 2220-2240 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) will be observed at m/z = 199. Common fragmentation patterns would include the loss of CO (m/z = 171) and CF₃ (m/z = 130). |

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of specific trifluoroacetyl benzonitrile isomers are not readily found in the literature. However, the following are well-established general methods for the synthesis of aryl trifluoromethyl ketones, which can be adapted for the target molecules.

4.1. Synthesis via Friedel-Crafts Acylation

This is a common method for the synthesis of aryl ketones.

Methodology:

-

Reaction Setup: A solution of benzonitrile in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane) is cooled in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Lewis Acid: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or trifluoromethanesulfonic acid (TfOH), is added portion-wise to the cooled solution.

-

Addition of Acylating Agent: Trifluoroacetic anhydride is added dropwise to the stirred mixture.

-

Reaction: The reaction mixture is stirred at a controlled temperature (ranging from 0 °C to reflux, depending on the reactivity of the substrate and catalyst) until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: The reaction is quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization.

Caption: Workflow for the synthesis of trifluoroacetyl benzonitriles via Friedel-Crafts acylation.

4.2. Synthesis via Grignard Reaction

This method involves the reaction of a cyanophenylmagnesium halide with a trifluoroacetylating agent.

Methodology:

-

Grignard Reagent Formation: A solution of the corresponding bromobenzonitrile (e.g., 2-, 3-, or 4-bromobenzonitrile) in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to a suspension of magnesium turnings. The reaction is initiated, if necessary, and then maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with Trifluoroacetylating Agent: The freshly prepared Grignard reagent is cooled in an ice-salt bath, and a solution of a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride or S-ethyl trifluorothioacetate, in the same solvent is added dropwise.

-

Reaction: The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature and stirred until the reaction is complete.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated, and the residue is purified by column chromatography or distillation under reduced pressure.

Caption: Workflow for the synthesis of trifluoroacetyl benzonitriles via a Grignard reaction.

Signaling Pathways and Logical Relationships

In the context of drug discovery, trifluoroacetyl benzonitriles could be investigated as potential enzyme inhibitors. The trifluoroacetyl group can act as a "warhead" that forms a covalent adduct with a nucleophilic residue (e.g., serine, cysteine, or lysine) in the active site of an enzyme. The benzonitrile moiety can serve as a scaffold for further functionalization to enhance binding affinity and selectivity.

Caption: Potential mechanism of action for a trifluoroacetyl benzonitrile-based enzyme inhibitor.

Conclusion

Trifluoroacetyl benzonitriles represent a class of compounds with significant potential in medicinal chemistry and materials science. While specific experimental data is currently limited, this guide provides a solid foundation for researchers by outlining their expected physical and chemical properties, spectroscopic characteristics, and potential synthetic routes. The high reactivity of the trifluoroacetyl group, coupled with the versatility of the benzonitrile scaffold, makes these molecules attractive targets for further investigation and development. As research in this area progresses, a more detailed understanding of these fascinating compounds will undoubtedly emerge.

An In-depth Technical Guide to the Reactivity of the Trifluoroacetyl Group on an Aromatic Ring

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoroacetyl group (-COCF₃) offers a unique combination of electronic properties and synthetic versatility. This technical guide provides a comprehensive overview of the reactivity of the trifluoroacetyl group when attached to an aromatic ring, focusing on its influence on electrophilic and nucleophilic aromatic substitution, its synthetic transformations, and its applications in cross-coupling reactions.

Electronic Effects and Directing Influence

The trifluoroacetyl group is a potent electron-withdrawing group. This is due to the strong negative inductive effect (-I) of the three fluorine atoms, which is transmitted through the carbonyl group to the aromatic ring. This strong electron withdrawal has two major consequences for the reactivity of the aromatic ring:

-

Deactivation in Electrophilic Aromatic Substitution (EAS): The trifluoroacetyl group significantly reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.[1][2] This deactivating effect is more pronounced than that of a simple acetyl group due to the enhanced electronegativity of the trifluoromethyl moiety. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation will proceed at a slower rate compared to unsubstituted benzene.[3][4]

-

Meta-Directing in Electrophilic Aromatic Substitution: The deactivating nature of the trifluoroacetyl group directs incoming electrophiles to the meta position.[2][5] This can be explained by examining the resonance structures of the sigma complex (Wheland intermediate) formed during electrophilic attack. When the electrophile attacks the ortho or para positions, one of the resonance structures places a positive charge on the carbon atom directly attached to the electron-withdrawing trifluoroacetyl group, which is highly destabilizing.[2] In contrast, attack at the meta position avoids this unfavorable arrangement, making it the preferred pathway.[2]

-

Activation in Nucleophilic Aromatic Substitution (NAS): Conversely, the strong electron-withdrawing nature of the trifluoroacetyl group activates the aromatic ring for nucleophilic aromatic substitution, particularly when a good leaving group is present at the ortho or para position.[6][7][8] The trifluoroacetyl group helps to stabilize the negative charge of the Meisenheimer complex, the key intermediate in the SNAr mechanism.[8][9]

Synthesis of Aromatic Trifluoroacetyl Compounds

The most common method for introducing a trifluoroacetyl group onto an aromatic ring is through Friedel-Crafts acylation . This involves the reaction of an aromatic compound with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[10][11][12]

Experimental Protocol: Friedel-Crafts Acylation of Benzene

Reaction: Synthesis of 2,2,2-trifluoroacetophenone from benzene and trifluoroacetic anhydride.

Materials:

-

Benzene (anhydrous)

-

Trifluoroacetic anhydride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add trifluoroacetic anhydride (1.0 equivalent) dropwise to the stirred suspension.

-

After the addition is complete, add anhydrous benzene (1.0 equivalent) dropwise to the reaction mixture.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: Moderate to good, typically in the range of 60-80%.

Reactions of the Trifluoroacetyl Group on an Aromatic Ring

The trifluoroacetyl group itself can undergo a variety of chemical transformations, providing access to other important functional groups.

Reduction of the Carbonyl Group

The carbonyl group of an aryl trifluoromethyl ketone can be selectively reduced to a secondary alcohol.

Experimental Protocol: Reduction of Trifluoroacetophenone

Reaction: Synthesis of 1-phenyl-2,2,2-trifluoroethanol from 2,2,2-trifluoroacetophenone.

Materials:

-

2,2,2-Trifluoroacetophenone

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Water

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

Dissolve 2,2,2-trifluoroacetophenone (1.0 equivalent) in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) in portions to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Carefully add water to quench the excess sodium borohydride.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent to yield the crude product, which can be purified by distillation or chromatography.[13]

Expected Yield: High, often exceeding 90%.

Nucleophilic Aromatic Substitution

As mentioned, the trifluoroacetyl group activates the aromatic ring for nucleophilic aromatic substitution.

Experimental Protocol: Nucleophilic Aromatic Substitution on 4-Chloro-trifluoroacetophenone

Reaction: Synthesis of 4-methoxy-trifluoroacetophenone from 4-chloro-trifluoroacetophenone and sodium methoxide.

Materials:

-

4-Chloro-trifluoroacetophenone

-

Sodium methoxide (25% solution in methanol or prepared in situ from sodium and methanol)

-

Methanol (anhydrous)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-trifluoroacetophenone (1.0 equivalent) in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol (1.2 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Add water to the residue and extract with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent to obtain the crude product, which can be purified by chromatography or recrystallization.[14]

Expected Yield: Good to excellent.

Cross-Coupling Reactions

Aryl halides bearing a trifluoroacetyl group are valuable substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are powerful tools for the formation of carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-trifluoroacetophenone

Reaction: Synthesis of 4-phenyl-trifluoroacetophenone from 4-bromo-trifluoroacetophenone and phenylboronic acid.

Materials:

-

4-Bromo-trifluoroacetophenone

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-trifluoroacetophenone (1.0 equivalent), phenylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 equivalents).

-

Add the degassed solvent system (e.g., a mixture of toluene and water).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the mixture with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[15][16]

Expected Yield: Typically good to high.

Data Summary

Table 1: Spectroscopic Data for 2,2,2-Trifluoroacetophenone

| Spectroscopic Technique | Characteristic Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.5-7.7 (m, 3H, Ar-H), δ 8.0 (d, 2H, Ar-H) | [17][18] |

| ¹³C NMR (CDCl₃) | δ 117.2 (q, J=292 Hz, CF₃), δ 128.9, 129.9, 131.9, 134.6 (Ar-C), δ 180.5 (q, J=34 Hz, C=O) | [17] |

| ¹⁹F NMR (CDCl₃) | δ -72.0 (s) | [17] |

| IR (neat) | ν 1715 cm⁻¹ (C=O stretch), ν 1150-1250 cm⁻¹ (C-F stretch) | [17] |

Visualizing Reaction Mechanisms

Electrophilic Aromatic Substitution (Meta-Directing Effect)

Caption: Mechanism of meta-directing electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr Mechanism)

References

- 1. m.youtube.com [m.youtube.com]

- 2. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. chemistryjournals.net [chemistryjournals.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. homeworkforyou.com [homeworkforyou.com]

- 15. scribd.com [scribd.com]

- 16. ocf.berkeley.edu [ocf.berkeley.edu]

- 17. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Trifluoroacetophenone(434-45-7) 1H NMR spectrum [chemicalbook.com]

The Trifluoroacetyl Group: A Potent Electron-Withdrawing Moiety in Benzonitrile Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoroacetyl group (-COCF3) stands out for its profound impact on the electronic properties of aromatic systems. This guide provides a detailed exploration of the electron-withdrawing effects of the trifluoroacetyl group when appended to the benzonitrile scaffold, a versatile building block in organic synthesis. Through a comprehensive review of substituent effects, spectroscopic data, and synthetic methodologies, this document serves as a technical resource for professionals engaged in the design and development of novel molecular entities.

Quantifying the Electron-Withdrawing Strength of the Trifluoroacetyl Group

The electronic influence of a substituent on an aromatic ring is most effectively quantified by Hammett constants (σ). These parameters, derived from the ionization of substituted benzoic acids, provide a measure of the inductive and resonance effects of a substituent. The trifluoroacetyl group is characterized by significantly positive Hammett constants, indicating its strong electron-withdrawing nature.

Table 1: Hammett Constants for the Trifluoroacetyl Group and Other Common Substituents [1]

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -COCF₃ | 0.83 | 0.96 |

| -NO₂ | 0.73 | 0.78 |

| -CN | 0.62 | 0.67 |

| -SO₂CH₃ | 0.68 | 0.72 |

| -CF₃ | 0.44 | 0.57 |

| -C(O)CH₃ | 0.38 | 0.50 |

| -Br | 0.40 | 0.23 |

| -Cl | 0.37 | 0.22 |

| -F | 0.34 | 0.05 |

| -H | 0.00 | 0.00 |

The large positive σ_p value of the trifluoroacetyl group (0.96) is particularly noteworthy, surpassing even that of the nitro group (0.78). This highlights the exceptional ability of the trifluoroacetyl group to withdraw electron density from the para position of the benzene ring through a combination of strong negative inductive (-I) and negative mesomeric (-M) effects.

Table 2: pKa Values of Selected Fluorinated Benzoic Acids [3]

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 4-Fluorobenzoic acid | 4.14 |

| 3-Fluorobenzoic acid | 3.86 |

| 3,5-Difluorobenzoic acid | 3.37 |

| 2-Fluorobenzoic acid | 3.27 |

| 2,6-Difluorobenzoic acid | 2.13 |

This data illustrates the significant impact of fluorine's inductive effect on the acidity of the carboxyl group, an effect that is amplified in the trifluoroacetyl group.

Spectroscopic Signatures of Electron Withdrawal in Substituted Benzonitriles

The electron-withdrawing nature of the trifluoroacetyl group is expected to have a discernible effect on the spectroscopic properties of benzonitriles. While specific data for trifluoroacetyl-benzonitriles is scarce, analysis of related compounds provides valuable insights into the expected spectral characteristics.

Table 3: Comparative ¹³C NMR Chemical Shifts (δ) for a Selection of para-Substituted Benzonitriles in CDCl₃ [4]

| Substituent (at para-position) | C1 (ipso-CN) (ppm) | C4 (ipso-Substituent) (ppm) | CN (ppm) |

| -H | 112.5 | 132.5 | 118.8 |

| -OCH₃ | 104.5 | 163.5 | 119.3 |

| -CH₃ | 109.5 | 144.0 | 119.0 |

| -Cl | 111.0 | 140.0 | 117.8 |

| -C(O)CH₃ | 116.5 | 140.0 | 118.0 |

| -NO₂ | 118.0 | 150.0 | 117.0 |

Note: Data for some compounds is sourced from publicly available spectral databases and may have been recorded under varying conditions. The chemical shifts are approximate and intended for comparative purposes.

For a para-trifluoroacetylbenzonitrile, one would anticipate the C1 (ipso-CN) and C4 (ipso-COCF₃) signals to be shifted significantly downfield due to the strong deshielding effect of the electron-withdrawing groups. The nitrile carbon (CN) is also likely to experience a downfield shift compared to unsubstituted benzonitrile.

Table 4: Comparative ¹H NMR Chemical Shifts (δ) for a Selection of para-Substituted Benzonitriles in CDCl₃ [4]

| Substituent (at para-position) | H2, H6 (ppm) | H3, H5 (ppm) |

| -H | 7.63 | 7.48 |

| -OCH₃ | 7.60 | 6.95 |

| -CH₃ | 7.55 | 7.25 |

| -Cl | 7.60 | 7.45 |

| -C(O)CH₃ | 7.95 | 7.75 |

| -NO₂ | 8.30 | 7.85 |

Note: Data is compiled from various sources and represents typical values.

In the ¹H NMR spectrum of a para-trifluoroacetylbenzonitrile, the aromatic protons are expected to be significantly deshielded, appearing at higher chemical shifts compared to benzonitrile itself, reflecting the reduced electron density of the aromatic ring.

In infrared spectroscopy, the nitrile (C≡N) stretching frequency in benzonitriles typically appears in the range of 2220-2240 cm⁻¹. The presence of a strong electron-withdrawing group like trifluoroacetyl is expected to have a minimal effect on the position of this band but may increase its intensity. The carbonyl (C=O) stretch of the trifluoroacetyl group will be a prominent feature, likely appearing at a relatively high wavenumber (typically >1700 cm⁻¹) due to the inductive effect of the fluorine atoms.

Synthesis of Trifluoroacetyl-Substituted Benzonitriles

The most direct and common method for the synthesis of trifluoroacetyl-substituted benzonitriles is the Friedel-Crafts acylation of benzonitrile. In this electrophilic aromatic substitution reaction, benzonitrile is treated with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst.

General Experimental Protocol for Friedel-Crafts Acylation of Benzonitrile

Disclaimer: This is a generalized protocol and requires optimization for specific isomers and reaction scales. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Benzonitrile

-

Trifluoroacetic anhydride or Trifluoroacetyl chloride

-

Anhydrous Aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Hydrochloric acid (aq.)

-

Saturated sodium bicarbonate solution (aq.)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 - 1.5 equivalents) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the trifluoroacetylating agent (1.0 - 1.2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, add benzonitrile (1.0 equivalent), either neat or dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition of benzonitrile, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

The regioselectivity of the Friedel-Crafts acylation of benzonitrile is primarily directed to the meta position due to the meta-directing effect of the nitrile group. However, some ortho and para isomers may also be formed.

Visualizing the Synthesis: The Friedel-Crafts Acylation Pathway

The mechanism of the Friedel-Crafts acylation provides a clear logical workflow that can be visualized. The following diagram illustrates the key steps in the synthesis of a trifluoroacetyl-benzonitrile.

Implications for Drug Development and Materials Science

The potent electron-withdrawing properties of the trifluoroacetyl group can be strategically employed in the design of novel pharmaceuticals and advanced materials.

-

Modulation of Physicochemical Properties: The introduction of a trifluoroacetyl group can significantly alter the pKa, lipophilicity, and metabolic stability of a drug candidate. Its ability to lower the pKa of nearby basic functionalities can be crucial for optimizing drug absorption and distribution.

-

Enhancement of Biological Activity: The trifluoroacetyl group can act as a key binding motif, participating in hydrogen bonding and dipole-dipole interactions with biological targets. Its electron-deficient carbonyl carbon can also be susceptible to nucleophilic attack by amino acid residues in an enzyme's active site.

-

Tuning of Electronic Materials: In the realm of materials science, the strong electron-accepting nature of the trifluoroacetyl group can be harnessed to create organic materials with desirable electronic properties, such as low-lying LUMO levels, for applications in organic electronics.

Conclusion

The trifluoroacetyl group is a powerful electron-withdrawing substituent that imparts unique electronic characteristics to the benzonitrile framework. Its influence is quantitatively demonstrated by its large positive Hammett constants, which exceed those of many other common electron-withdrawing groups. While specific experimental data for trifluoroacetyl-substituted benzonitriles remains an area for further investigation, the principles of physical organic chemistry and the data from analogous compounds provide a solid foundation for predicting their properties and reactivity. The synthetic accessibility of these compounds via Friedel-Crafts acylation, coupled with the profound electronic effects of the trifluoroacetyl group, makes them highly attractive building blocks for the development of next-generation pharmaceuticals and functional materials. This guide serves as a starting point for researchers looking to harness the unique properties of this potent functional group.

References

The Rising Potential of 3-(2,2,2-Trifluoroacetyl)benzonitrile in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy, selectivity, and metabolic stability is a driving force in medicinal chemistry. In this context, the strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool. This technical guide delves into the potential applications of 3-(2,2,2-trifluoroacetyl)benzonitrile, a molecule possessing two key pharmacophores: the trifluoroacetyl group and the benzonitrile moiety. While direct and extensive research on this specific molecule is emerging, this guide extrapolates its potential from the well-documented activities of analogous compounds and the inherent properties of its constituent functional groups.

Introduction to a Privileged Scaffold

The benzonitrile scaffold is recognized as a "privileged structure" in drug discovery, appearing in a wide array of biologically active molecules with anticancer, antimicrobial, and antiviral properties.[1][2] The cyano group can act as a hydrogen bond acceptor and is a bioisostere for various functional groups.[2] Simultaneously, the trifluoromethyl (-CF3) group is a cornerstone of modern drug design, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] The trifluoroacetyl group, a trifluoromethyl ketone, is particularly interesting due to its ability to act as a potent inhibitor of various enzymes.[4][5][6] The combination of these two moieties in this compound (CAS No. 23568-85-6) presents a promising starting point for the development of novel therapeutics.[6][7]

Potential Therapeutic Applications

Based on the known activities of related benzonitrile and trifluoromethyl ketone derivatives, this compound holds potential in several therapeutic areas:

-

Oncology: The trifluoroacetyl group can act as a warhead to covalently or non-covalently inhibit key enzymes in cancer signaling pathways, such as kinases and proteases.[8][9][10] Benzonitrile derivatives have demonstrated anticancer activity through mechanisms like tubulin polymerization inhibition.[11]

-

Infectious Diseases: Benzonitrile-containing compounds have shown promise as antibacterial and antifungal agents.[12][13] The trifluoromethyl group can enhance the antimicrobial potency of compounds.

-

Neurological Disorders: Derivatives of benzonitrile have been investigated as modulators of metabotropic glutamate receptor 5 (mGluR5), suggesting potential applications in treating psychiatric diseases like anxiety and depression.[3]

Synthesis and Derivatization Strategies

While a specific, detailed synthesis for this compound is not extensively published, a plausible synthetic route can be proposed based on established organic chemistry reactions.

Proposed Synthesis of this compound

A potential synthetic pathway could involve the Friedel-Crafts acylation of benzonitrile.

Experimental Protocol:

-

Reaction Setup: To a solution of benzonitrile (1.0 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 eq).

-

Acylation: Slowly add trifluoroacetic anhydride (1.5 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Biological Targets and Mechanisms of Action

Given the structural motifs, derivatives of this compound could be designed to target several key biological pathways implicated in disease.

Kinase Inhibition in Cancer

Many kinase inhibitors feature a heterocyclic core, and the benzonitrile moiety can serve as a versatile scaffold for building such inhibitors. The trifluoroacetyl group can form crucial interactions within the ATP-binding pocket of kinases.

Inhibition of Apoptosis Proteins (IAPs)

Inhibitors of Apoptosis Proteins (IAPs) are overexpressed in many cancers and are attractive therapeutic targets.[11][12][14][15][16] Small molecules that mimic the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases) can induce apoptosis in cancer cells. The benzonitrile scaffold could be elaborated to mimic the key interactions of SMAC with IAPs.

Experimental Evaluation of Biological Activity

To assess the therapeutic potential of novel derivatives of this compound, a series of in vitro assays are essential.

Cytotoxicity and Antiproliferative Assays

The initial screening of novel compounds typically involves evaluating their cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol (MTT Assay):

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically from 0.01 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Quantitative Data from Analogous Compounds

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Phenylacrylonitrile Derivatives | HCT116 (Colon) | 0.0059 | [17] |

| BEL-7402 (Liver) | 0.0078 | [17] | |

| 3-Fluoroazetidin-2-ones | MCF-7 (Breast) | 0.075 - 0.095 | [18] |

| 5-Trifluoromethylpyrimidine Derivatives | A549 (Lung) | 0.35 | [19] |

| MCF-7 (Breast) | 3.24 | [19] | |

| PC-3 (Prostate) | 5.12 | [19] | |

| Fluorinated Hexahydroquinoline-3-carbonitriles | Ishikawa (Endometrial) | 7.2 | [8][20] |

| HT-29 (Colon) | 9.39 | [8][20] | |

| HCT-116 (Colon) | 13.54 | [8][20] |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The convergence of the biologically active benzonitrile core with the advantageous properties of the trifluoroacetyl group suggests significant potential in oncology, infectious diseases, and neurology. Future research should focus on the efficient synthesis of this core structure and the generation of a diverse chemical library for biological screening. Detailed mechanistic studies, including enzyme inhibition assays and in vivo efficacy studies in relevant disease models, will be crucial to unlocking the full therapeutic potential of this intriguing molecule. The experimental protocols and potential signaling pathways outlined in this guide provide a foundational framework for initiating such research endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 3. Benzonitrile, 4-amino-3-(2,2,2-trifluoroacetyl)- CAS#: 1235775-18-4 [chemicalbook.com]

- 4. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. appchemical.com [appchemical.com]

- 8. Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SciFinder® Login [sso.cas.org]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. CAS SciFinder - Chemical Compound Database | CAS [cas.org]

- 14. Inhibitors of apoptotic proteins: new targets for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. 3-Acetylbenzonitrile | C9H7NO | CID 80222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Strategic Incorporation of Trifluoromethyl Groups in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF₃) group has become a cornerstone in modern medicinal chemistry, offering a powerful tool to enhance the pharmacological profiles of drug candidates. Its unique electronic properties and steric profile can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target. This technical guide provides an in-depth overview of the role of trifluoromethylated compounds in drug discovery, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the strategic application of this "super-functional group." By understanding the multifaceted impact of trifluoromethylation, drug development professionals can more effectively design and optimize the next generation of therapeutic agents.

Introduction: The Power of the Trifluoromethyl Group

The introduction of a trifluoromethyl (CF₃) group into a drug candidate is a widely employed strategy in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties. The CF₃ group is a bioisostere of the methyl (CH₃) group and chlorine (Cl) atom, allowing for its substitution to fine-tune a molecule's characteristics. The strong electron-withdrawing nature of the three fluorine atoms, combined with the high bond energy of the carbon-fluorine bond, imparts several advantageous properties to a molecule.[1][2]

Key benefits of incorporating a trifluoromethyl group include:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can block metabolic pathways, leading to a longer drug half-life and improved bioavailability.[1][3]

-

Increased Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes, including the blood-brain barrier. This is particularly beneficial for drugs targeting the central nervous system.[4]

-

Modulated Binding Affinity: The electronic and steric properties of the CF₃ group can influence a molecule's interaction with its target protein, potentially leading to increased potency and selectivity.[5]

-

Altered Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can significantly impact the pKa of nearby functional groups, which can be crucial for drug-receptor interactions and solubility.

This guide will explore these effects in detail, providing concrete examples and practical methodologies for the synthesis and evaluation of trifluoromethylated compounds.

Quantitative Impact of Trifluoromethylation: A Comparative Analysis

To illustrate the quantitative impact of trifluoromethylation, we will compare the pharmacological properties of the selective COX-2 inhibitor, Celecoxib, which contains a trifluoromethyl group, with its non-trifluoromethylated analog, SC-560, which has a methyl group in the same position.

| Property | Celecoxib (with -CF₃) | SC-560 (with -CH₃) | Impact of Trifluoromethylation | Reference |

| COX-1 IC₅₀ | 2.8 µM - 15 µM | 7 nM - 9 nM | Decreased COX-1 Inhibition (Increased Selectivity for COX-2) | [6] |

| COX-2 IC₅₀ | 0.04 µM | 6.3 µM | Significantly Increased COX-2 Inhibitory Potency | [2][6] |

| Selectivity (COX-1/COX-2) | ~7.6 - 375 fold for COX-2 | ~700 - 1000 fold for COX-1 | Shifted selectivity from COX-1 to COX-2 | [2][6] |

| Metabolic Stability | More stable | Less stable | Increased resistance to oxidative metabolism, leading to a longer half-life. | [3] |

| Oral Bioavailability | Moderate | Poor | Generally improves bioavailability by preventing first-pass metabolism. | [4] |

Note: The data presented is compiled from multiple sources and may vary depending on the specific experimental conditions. The impact on metabolic stability and bioavailability is a general trend observed with trifluoromethylation.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of Celecoxib, a trifluoromethylated COX-2 inhibitor.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a trifluoromethylated compound (Celecoxib) and a non-fluorinated analog, as well as a standard protocol for assessing metabolic stability.

Synthesis of Celecoxib (Trifluoromethylated)

Reaction: Condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with 4-sulfonamidophenylhydrazine hydrochloride.[7]

Materials:

-

4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione

-

4-sulfonamidophenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid (concentrated)

Procedure:

-

A mixture of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1 equivalent) and 4-sulfonamidophenylhydrazine hydrochloride (1 equivalent) in ethanol is prepared.

-

A catalytic amount of concentrated hydrochloric acid is added to the mixture.

-

The reaction mixture is heated at reflux for 4-6 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the mixture is cooled to room temperature, and the product is precipitated by the addition of water.

-

The solid is collected by filtration, washed with a mixture of ethanol and water, and then with water.

-

The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure Celecoxib.

Synthesis of a Non-Trifluoromethylated Analog (SC-560 Analog)

Reaction: Condensation of 1-(4-methylphenyl)-1,3-butanedione with 4-sulfonamidophenylhydrazine hydrochloride.[8]

Materials:

-

1-(4-methylphenyl)-1,3-butanedione

-

4-sulfonamidophenylhydrazine hydrochloride

-

Ethanol

Procedure:

-

1-(4-methylphenyl)-1,3-butanedione (10 mmol) and 4-hydrazinobenzenesulfonamide hydrochloride (10 mmol) are dissolved in ethanol (50 ml).

-

The mixture is heated at reflux for 4 hours.

-

After cooling, water is added to precipitate the product.

-

The solid is collected by filtration and recrystallized from ethanol to yield the pure non-trifluoromethylated analog.

In Vitro Microsomal Stability Assay

This protocol is a standard procedure to assess the metabolic stability of a compound in liver microsomes.[2][9][10]

Materials:

-

Test compound

-

Liver microsomes (e.g., human, rat)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold) with an internal standard

-

96-well plates

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer and liver microsomes. Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiation of Reaction: Add the test compound to the wells to achieve the desired final concentration. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding ice-cold acetonitrile containing an internal standard.

-

Protein Precipitation: After the final time point, centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes at 4°C to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to a new 96-well plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t½) can be calculated using the formula: t½ = 0.693 / k. Intrinsic clearance (CLint) can also be determined from this data.

Experimental and Logical Workflows